(6S)-Tetrahydrofolic acid

Description

Structure

3D Structure

Properties

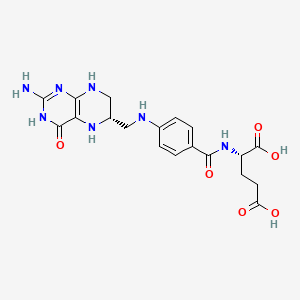

Molecular Formula |

C19H23N7O6 |

|---|---|

Molecular Weight |

445.4 g/mol |

IUPAC Name |

(2S)-2-[[4-[[(6S)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C19H23N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,11-12,21,23H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H4,20,22,25,26,30)/t11-,12-/m0/s1 |

InChI Key |

MSTNYGQPCMXVAQ-RYUDHWBXSA-N |

SMILES |

C1C(NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |

Isomeric SMILES |

C1[C@@H](NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |

Canonical SMILES |

C1C(NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Central Role of (6S)-Tetrahydrofolic Acid in One-Carbon Metabolism: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(6S)-Tetrahydrofolic acid (THF), the biologically active form of folate (Vitamin B9), is a pivotal coenzyme in one-carbon metabolism. This intricate network of biochemical reactions is fundamental to life, underpinning the synthesis of nucleotides (the building blocks of DNA and RNA), the metabolism of several amino acids, and the regulation of methylation reactions critical for gene expression and cellular function.[1][2] This technical guide provides an in-depth exploration of the multifaceted role of THF in one-carbon metabolism, detailing the key enzymatic reactions, metabolic pathways, and regulatory mechanisms. Furthermore, it offers a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the metabolic pathways to serve as a comprehensive resource for researchers in the field.

Introduction to this compound and One-Carbon Metabolism

Folate is an essential water-soluble B vitamin that must be obtained from the diet.[3] In its reduced and active form, this compound, it functions as a carrier of one-carbon units at various oxidation states.[4] These one-carbon units, such as methyl (-CH3), methylene (-CH2-), methenyl (-CH=), formyl (-CHO), and formimino (-CH=NH) groups, are shuttled between different substrates in a series of interconnected metabolic pathways collectively known as one-carbon metabolism.[4]

This metabolic network is compartmentalized within the cell, with key reactions occurring in the cytoplasm, mitochondria, and nucleus.[5] The primary functions of THF-mediated one-carbon metabolism include:

-

Nucleotide Biosynthesis: Providing one-carbon units for the de novo synthesis of purines (adenine and guanine) and thymidylate, a pyrimidine.[6]

-

Amino Acid Metabolism: Facilitating the interconversion of amino acids, most notably the conversion of serine to glycine and the remethylation of homocysteine to methionine.[7]

-

Methylation Cycle: Supplying methyl groups for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids.[8]

Disruptions in one-carbon metabolism due to folate deficiency or genetic variations in key enzymes are associated with a range of pathologies, including neural tube defects, megaloblastic anemia, cardiovascular disease, and cancer.[1]

The Folate Cycle: Activation and Interconversion of One-Carbon Units

The journey of dietary folate begins with its conversion to the active THF form. This process involves two successive reduction steps catalyzed by the enzyme dihydrofolate reductase (DHFR), which utilizes NADPH as a reducing agent.[9]

Once formed, THF can accept a one-carbon unit from various donors, with the amino acid serine being the major contributor.[3] The enzyme serine hydroxymethyltransferase (SHMT) catalyzes the transfer of a hydroxymethyl group from serine to THF, yielding 5,10-methylenetetrahydrofolate and glycine.[1] This reaction is a critical entry point for one-carbon units into the folate pool.

The various one-carbon-carrying forms of THF are interconvertible, allowing the cell to adapt to different metabolic demands. These key derivatives and their roles are:

-

5,10-Methylenetetrahydrofolate (5,10-CH2-THF): A central intermediate that can be used for thymidylate synthesis, reduced to 5-methyl-THF, or oxidized to 10-formyl-THF.[3]

-

5-Methyltetrahydrofolate (5-CH3-THF): The most reduced and predominant form of folate in circulation. Its primary role is to donate its methyl group for the remethylation of homocysteine to methionine. This reaction is catalyzed by methionine synthase (MS), which requires vitamin B12 as a cofactor.[9]

-

10-Formyltetrahydrofolate (10-CHO-THF): The most oxidized form, essential for two steps in the de novo purine biosynthesis pathway.[6]

-

5,10-Methenyltetrahydrofolate (5,10-CH=THF): An intermediate in the interconversion between 5,10-CH2-THF and 10-CHO-THF.[7]

The following diagram illustrates the core reactions of the folate cycle.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Dihydrofolate Reductase Protein-Fragment Complementation Assay: A Survival-Selection Assay for Large-Scale Analysis of Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. LC-MS/MS identification of the one-carbon cycle metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Item - Simplified schematic of the folic acid metabolic cycle. - Public Library of Science - Figshare [plos.figshare.com]

- 7. Overview of One-Carbon Metabolism - Creative Proteomics [metabolomics.creative-proteomics.com]

- 8. Quantitative analysis of tissue folate using ultra high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Simultaneous determination of tetrahydrofolate, 10-formyltetrahydrofolate and 5-methyltetrahydrofolate in rat bile by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

(6S)-Tetrahydrofolic Acid Biosynthesis: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the (6S)-Tetrahydrofolic acid (THF) biosynthesis pathway in mammalian cells. THF and its derivatives, collectively known as folates, are essential cofactors in a variety of metabolic processes, including the synthesis of nucleotides and the remethylation of homocysteine to methionine. Dysregulation of this pathway has been implicated in numerous diseases, including cancer and neurological disorders, making it a critical area of study for drug development.

The Core Pathway of Tetrahydrofolate Biosynthesis

Mammalian cells are incapable of synthesizing folate de novo and therefore rely on the uptake of dietary folates, primarily in the form of (6S)-5-methyltetrahydrofolate. Once inside the cell, a series of enzymatic reactions convert various folate forms into the biologically active this compound and its one-carbon derivatives.

The central pathway begins with the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a reaction catalyzed by the enzyme dihydrofolate reductase (DHFR) .[1][2][3] This is a critical step and a major target for antifolate drugs like methotrexate.[1][2] THF can then be polyglutamylated by folylpolyglutamate synthetase (FPGS) , a process that traps folates within the cell and increases their affinity for folate-dependent enzymes.[4][5][6][7][8][9]

THF serves as a carrier of one-carbon units at different oxidation states. The primary source of these one-carbon units is the amino acid serine. Serine hydroxymethyltransferase (SHMT) , which exists in both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms, catalyzes the reversible conversion of serine and THF to glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[10][11][12][13][14] 5,10-CH2-THF is a key intermediate that can be utilized for the synthesis of thymidylate, a crucial component of DNA.

Alternatively, 5,10-CH2-THF can be reversibly oxidized to 5,10-methenyl-THF and then to 10-formyl-THF, which are required for de novo purine synthesis.[13][15] 5,10-CH2-THF can also be irreversibly reduced by methylenetetrahydrofolate reductase (MTHFR) to 5-methyltetrahydrofolate (5-methyl-THF).[16][17][18][19][20] 5-methyl-THF is the predominant form of folate in circulation and is utilized by methionine synthase (MTR) to remethylate homocysteine to methionine, a reaction that requires vitamin B12 as a cofactor.[21][22][23][24][25] This reaction regenerates THF, which can then re-enter the folate pool.[21][23]

Quantitative Data Summary

The following tables summarize key quantitative data related to the enzymes of the THF biosynthesis pathway. This data is essential for understanding the kinetics and regulation of the pathway.

Table 1: Michaelis-Menten Constants (Km) for Folylpolyglutamate Synthetase (FPGS) Substrates

| Substrate | Organism/Tissue | Km (µM) |

| Tetrahydrofolate | Rat Liver | 1.5 |

| 5-Formyltetrahydrofolate | Rat Liver | 2.5 |

| Methotrexate | Rat Liver | 25 |

| Aminopterin | Rat Liver | 10 |

Data compiled from various studies and may vary based on experimental conditions.[4]

Table 2: Impact of MTHFR C677T Polymorphism on Enzyme Activity

| Genotype | Enzyme Activity (% of Wild-Type) |

| CC (Wild-Type) | 100% |

| CT (Heterozygous) | ~65% |

| TT (Homozygous) | ~30% |

Reduced MTHFR activity in individuals with the C677T polymorphism can lead to elevated homocysteine levels.[19][20]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway.

Dihydrofolate Reductase (DHFR) Activity Assay

This spectrophotometric assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[1][26][27][28][29]

Materials:

-

Cell or tissue lysate

-

Assay Buffer: 50 mM potassium phosphate, pH 7.5

-

Dihydrofolate (DHF) solution (10 mM in 0.1 M NaOH with 25 mM 2-mercaptoethanol)

-

NADPH solution (10 mM in 10 mM Tris-HCl, pH 8.0)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, NADPH (final concentration 100 µM), and the cell/tissue lysate.

-

Incubate the mixture for 5 minutes at 25°C to allow for the reduction of any endogenous dihydrofolate.

-

Initiate the reaction by adding DHF (final concentration 100 µM).

-

Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.

-

Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹). One unit of DHFR activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute.

Analysis of One-Carbon Metabolism using LC-MS

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the quantitative analysis of folate species and other metabolites in the one-carbon metabolism pathway.[30][31][32]

Materials:

-

Cultured mammalian cells

-

Methanol/Acetonitrile/Water extraction solvent (50:30:20, v/v/v) chilled to -80°C

-

Liquid chromatograph coupled to a triple quadrupole mass spectrometer

-

Stable isotope-labeled internal standards for each folate species

Procedure:

-

Cell Lysis and Metabolite Extraction:

-

Rapidly quench metabolism by aspirating the culture medium and adding the chilled extraction solvent.

-

Scrape the cells and collect the cell suspension.

-

Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

-

-

LC-MS Analysis:

-

Inject the metabolite extract onto a reverse-phase or HILIC column for chromatographic separation.

-

Use a gradient elution with appropriate mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

-

Perform mass spectrometric detection in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for each folate species and internal standard.

-

-

Data Analysis:

-

Quantify the concentration of each folate species by comparing the peak area of the endogenous metabolite to that of its corresponding stable isotope-labeled internal standard.

-

Stable Isotope Tracing of One-Carbon Metabolism

Stable isotope tracing allows for the elucidation of metabolic fluxes through the THF biosynthesis pathway.[30][33][34] By providing cells with a labeled substrate (e.g., ¹³C-serine), the incorporation of the label into downstream metabolites can be tracked.

Materials:

-

Cultured mammalian cells

-

Culture medium containing a stable isotope-labeled substrate (e.g., [U-¹³C₅]-serine)

-

LC-MS instrumentation as described in section 3.2.

Procedure:

-

Culture cells in the presence of the stable isotope-labeled substrate for a defined period.

-

Perform metabolite extraction and LC-MS analysis as described in section 3.2.

-

Analyze the mass isotopologue distribution (MID) for each metabolite of interest. The MID reveals the proportion of molecules that contain zero, one, two, or more labeled atoms.

-

Use metabolic flux analysis (MFA) software to calculate the relative or absolute fluxes through the different branches of the pathway based on the measured MIDs.

Logical Relationships and Experimental Workflow

The following diagrams illustrate the logical relationships within the folate cycle and a typical experimental workflow for studying this pathway.

Conclusion

The biosynthesis of this compound is a fundamental metabolic pathway with significant implications for cellular proliferation and homeostasis. A thorough understanding of the enzymes, their kinetics, and the overall regulation of this pathway is crucial for the development of novel therapeutic strategies targeting diseases associated with aberrant folate metabolism. The experimental approaches outlined in this guide provide a robust framework for researchers to investigate the intricacies of this vital metabolic network.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Dihydrofolate reductase as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Biosynthesis of polyglutamates of folates [pubmed.ncbi.nlm.nih.gov]

- 5. Roles of folylpoly-gamma-glutamate synthetase in therapeutics with tetrahydrofolate antimetabolites: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enzymes involved in folate metabolism and its implication for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mammalian Mitochondrial and Cytosolic Folylpolyglutamate Synthetase Maintain the Subcellular Compartmentalization of Folates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. proteopedia.org [proteopedia.org]

- 10. Multifaceted role of serine hydroxymethyltransferase in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Serine hydroxymethyltransferase - Wikipedia [en.wikipedia.org]

- 12. Serine catabolism is essential to maintain mitochondrial respiration in mammalian cells | Life Science Alliance [life-science-alliance.org]

- 13. The oncoprotein SET promotes serine-derived one-carbon metabolism by regulating SHMT2 enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanism and Therapeutic Progress of One-Carbon Metabolic Key Enzyme: Serine Hydroxymethyltransferase 2 in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Molecular Biology of Methylenetetrahydrofolate Reductase (MTHFR) and Overview of Mutations/Polymorphisms - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. MTHFR gene: MedlinePlus Genetics [medlineplus.gov]

- 18. Methylenetetrahydrofolate reductase - Wikipedia [en.wikipedia.org]

- 19. The Implication of a Polymorphism in the Methylenetetrahydrofolate Reductase Gene in Homocysteine Metabolism and Related Civilisation Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Methylenetetrahydrofolate reductase (MTHFR) C677T polymorphism: epidemiology, metabolism and the associated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Methionine synthase - Wikipedia [en.wikipedia.org]

- 22. Methionine synthase is essential for cancer cell proliferation in physiological folate environments - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Methionine synthase supports tumor tetrahydrofolate pools - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The Methionine Cycle - Lifecode Gx Support [support.lifecodegx.com]

- 25. Metabolic derangement of methionine and folate metabolism in mice deficient in methionine synthase reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Dihydrofolate Reductase (DHFR) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]

- 27. scispace.com [scispace.com]

- 28. Dihydrofolate Reductase Assay Kit 1 kit sufficient for 50-100 tests | Sigma-Aldrich [sigmaaldrich.com]

- 29. Assay for expression of methotrexate-resistant dihydrofolate reductase activity in the presence of drug-sensitive enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Overview of One-Carbon Metabolism - Creative Proteomics [metabolomics.creative-proteomics.com]

- 31. Verification Required - Princeton University Library [dataspace.princeton.edu]

- 32. researchgate.net [researchgate.net]

- 33. How to Analyze One Carbon Metabolism - Creative Proteomics [creative-proteomics.com]

- 34. One-Carbon Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

The Linchpin of One-Carbon Metabolism: A Technical Guide to Dihydrofolate Reductase in (6S)-Tetrahydrofolic Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6S)-Tetrahydrofolic acid (THF) is an indispensable coenzyme in one-carbon metabolism, facilitating the biosynthesis of purines, thymidylate, and several essential amino acids. The cellular pool of THF is maintained through the catalytic action of dihydrofolate reductase (DHFR), an enzyme that performs the stereospecific reduction of 7,8-dihydrofolate (DHF) to the biologically active (6S)-THF isomer. This technical guide provides an in-depth examination of the function of DHFR, detailing its role within the folate metabolic pathway, its catalytic mechanism, and key kinetic parameters. Furthermore, it presents a standardized experimental protocol for assessing DHFR activity and illustrates critical workflows and pathways using detailed diagrams, offering a comprehensive resource for professionals in biomedical research and drug development.

Introduction: The Central Role of DHFR in Folate Metabolism

Folate (Vitamin B9) and its derivatives are critical for cellular proliferation and maintenance.[1] In their reduced form, as tetrahydrofolates, they act as carriers of one-carbon units in a variety of biosynthetic reactions essential for DNA synthesis and repair, and amino acid interconversion.[2][3] The enzyme dihydrofolate reductase (DHFR, EC 1.5.1.3) is the linchpin in this metabolic cycle. It catalyzes the NADPH-dependent reduction of DHF to THF, which is the precursor for all cellular folate cofactors.[1][2]

The significance of DHFR is underscored by its status as a major therapeutic target. Inhibition of DHFR disrupts the synthesis of DNA precursors, leading to cell death, a principle that has been successfully exploited in cancer chemotherapy (e.g., methotrexate) and antimicrobial treatments (e.g., trimethoprim).[2][3][4] This guide delves into the core biochemical and functional aspects of DHFR's role in producing the vital (6S)-THF coenzyme.

The DHFR-Catalyzed Reaction and its Biochemical Context

DHFR catalyzes the reduction of the 5,6-imine bond in DHF, utilizing a hydride ion from NADPH as the reducing agent and a proton from the surrounding aqueous environment.[5][6] A crucial feature of this enzymatic reaction is its stereospecificity; it exclusively produces the (6S) diastereomer of tetrahydrofolic acid, which is the only biologically active form.[7]

The reaction can be summarized as: 7,8-Dihydrofolate + NADPH + H⁺ → (6S)-5,6,7,8-Tetrahydrofolate + NADP⁺

This reaction is the final and committing step in the de novo synthesis of THF and, more critically, it is the sole cellular pathway for regenerating THF from the DHF produced during the thymidylate synthesis cycle.[6][8] As depicted in the pathway diagram below, DHFR functionally links the synthesis of dTMP (a DNA precursor) back to the one-carbon folate pool.

Enzyme Mechanism and Catalytic Cycle

The catalytic mechanism of DHFR is a well-studied, stepwise process involving significant conformational changes.[5] The cycle proceeds through a steady-state random mechanism, where either NADPH or DHF can bind first, although there is often a preferred pathway.[4] The key steps are:

-

Substrate Binding: NADPH and DHF bind to the active site of the enzyme, forming a ternary Michaelis complex (E:NADPH:DHF).[5]

-

Conformational Change: A flexible loop near the active site, known as the Met20 loop in E. coli DHFR, transitions from an "open" to a "closed" conformation. This change sequesters the substrates from the solvent and positions the nicotinamide ring of NADPH optimally for hydride transfer.[5][6]

-

Catalysis: The reaction involves a protonation event followed by the stereospecific transfer of a hydride from the C4 of NADPH to the C6 of the pteridine ring of DHF.[5]

-

Product Release: Following catalysis, the Met20 loop adopts an "occluded" conformation, which facilitates the release of the product, (6S)-THF. The release of THF is often the rate-limiting step in the overall catalytic cycle.[5] NADP⁺ is subsequently released, regenerating the free enzyme.

Quantitative Data: Enzyme Kinetics

The kinetic parameters of DHFR vary between species, a property that is exploited in the design of species-selective inhibitors. The Michaelis-Menten constant (Kₘ) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), and the turnover number (k꜀ₐₜ) represents the number of substrate molecules converted to product per enzyme molecule per second.

| Enzyme Source | Substrate | Kₘ (μM) | k꜀ₐₜ (s⁻¹) | Specificity (k꜀ₐₜ/Kₘ) (μM⁻¹s⁻¹) |

| Escherichia coli | DHF | 0.7 | 12.0 | 17.1 |

| NADPH | 4.8 | 12.0 | 2.5 | |

| Streptococcus pneumoniae | DHF | 4.4 ± 0.95 | 31.5 ± 2.5 | 7.2 |

| NADPH | 15.7 ± 4.6 | 31.5 ± 2.5 | 2.0 | |

| Mycobacterium tuberculosis | DHF | 1.6 ± 0.4 | ~1.6 - 2.3 | ~1.0 - 1.4 |

| NADPH | < 1.0 | ~1.6 - 2.3 | >1.6 | |

| Human | DHF | ~1 | N/A | N/A |

| Rat (Liver) | DHF | ~0.5 | N/A | N/A |

Data compiled from multiple sources.[3] Note: Kinetic parameters are highly dependent on assay conditions (pH, temperature, buffer composition).

Experimental Protocols

Standard Spectrophotometric Assay for DHFR Activity

This protocol describes a continuous spectrophotometric assay to determine DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.[3][5]

Materials:

-

Temperature-controlled UV/Vis spectrophotometer with cuvette holder

-

Quartz cuvettes (1 cm path length)

-

Assay Buffer: 50 mM buffer (e.g., HEPES, Potassium Phosphate), pH 7.5, containing 100 mM NaCl and 1 mM DTT.[3]

-

Substrate 1: 7,8-Dihydrofolic acid (DHF) stock solution (e.g., 10 mM in Assay Buffer, pH adjusted). Prepare fresh.

-

Substrate 2: β-NADPH stock solution (e.g., 10 mM in Assay Buffer). Prepare fresh and keep on ice.

-

Purified DHFR enzyme or cell/tissue lysate.

-

Ultrapure water.

Procedure:

-

Instrument Setup: Set the spectrophotometer to kinetic mode to read absorbance at 340 nm. Set the temperature to the desired value (e.g., 25°C or 37°C).

-

Reaction Mixture Preparation: In a 1 mL quartz cuvette, prepare the reaction mixture. A typical setup includes:

-

880 µL Assay Buffer

-

10 µL of 10 mM NADPH stock solution (final concentration: 100 µM)

-

Appropriate volume of DHFR enzyme solution (e.g., 10-50 µL, yielding a linear rate).

-

-

Pre-incubation: Mix the contents of the cuvette by gentle inversion and pre-incubate for 3-5 minutes at the assay temperature to allow the enzyme to equilibrate.

-

Blank Measurement: Measure the baseline rate of NADPH oxidation in the absence of DHF for 1-2 minutes.

-

Initiate Reaction: Start the enzymatic reaction by adding 10 µL of 10 mM DHF stock solution (final concentration: 100 µM).

-

Data Acquisition: Immediately mix by inversion and start the kinetic measurement. Record the decrease in absorbance at 340 nm every 15-30 seconds for 3-5 minutes. Ensure the obtained rate is linear.

-

Calculation of Activity:

-

Determine the rate of absorbance change per minute (ΔOD/min) from the linear portion of the curve.

-

Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔOD/min) / (ε × path length) Where:

-

To obtain specific activity, divide the calculated activity by the protein concentration of the enzyme sample in mg/mL.

-

Conclusion

Dihydrofolate reductase is a fundamental enzyme that ensures the continuous supply of the biologically essential this compound. Its stereospecific reduction of dihydrofolate is a critical node in the metabolic network that supports nucleotide biosynthesis and amino acid metabolism. A thorough understanding of its structure, intricate catalytic mechanism, and kinetics is paramount for basic research and is central to the development of targeted therapeutics for cancer and infectious diseases. The methodologies and data presented in this guide offer a foundational resource for professionals dedicated to advancing these fields.

References

- 1. content.abcam.com [content.abcam.com]

- 2. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assaygenie.com [assaygenie.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. The extremely slow and variable activity of dihydrofolate reductase in human liver and its implications for high folic acid intake - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. digitalcommons.montclair.edu [digitalcommons.montclair.edu]

A Deep Dive into the Stereoisomers of Tetrahydrofolic Acid: Unraveling the Biological Supremacy of the (6S) Isomer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetrahydrofolic acid (THF), the biologically active form of folate (Vitamin B9), is a pivotal coenzyme in one-carbon metabolism, a complex network of interconnected biochemical pathways essential for the biosynthesis of nucleotides, amino acids, and for cellular methylation reactions. THF exists as two diastereomers, the (6S) and (6R) isomers, due to the chiral center at the C6 position of the pteridine ring. This technical guide provides a comprehensive analysis of the profound differences in the biological activity of these two isomers. It consolidates quantitative data, details experimental methodologies, and visualizes key metabolic pathways to elucidate why the (6S)-isomer is the sole biologically functional form, while the (6R)-isomer is largely inert. This understanding is critical for researchers in nutrition, metabolic diseases, and for professionals in drug development targeting folate-dependent pathways.

Introduction: The Central Role of Tetrahydrofolic Acid in One-Carbon Metabolism

One-carbon metabolism is fundamental to cellular proliferation and maintenance. It involves the transfer of one-carbon units (e.g., methyl, methylene, formyl) to various acceptor molecules. Tetrahydrofolic acid acts as the central carrier of these one-carbon units, which are crucial for the de novo synthesis of purines and thymidylate, essential building blocks of DNA and RNA.[1][2] Furthermore, THF-mediated pathways are integral to the methionine cycle, which produces S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids.[3]

The conversion of dietary folic acid, a synthetic and oxidized form of folate, to the biologically active THF is catalyzed by the enzyme dihydrofolate reductase (DHFR).[4] The reduction of the pteridine ring of folic acid creates a chiral center at the C6 position, leading to the formation of two diastereomers: (6S)-tetrahydrofolic acid and (6R)-tetrahydrofolic acid. While structurally very similar, their biological activities are vastly different.

Comparative Biological Activity: The Dominance of the (6S)-Isomer

The enzymes of one-carbon metabolism exhibit a high degree of stereospecificity, almost exclusively recognizing and utilizing the (6S)-isomer of tetrahydrofolic acid. The (6R)-isomer, in contrast, is a poor substrate and, in some cases, a weak inhibitor of these enzymes.

Enzymatic Recognition and Utilization

Evidence from various biological systems demonstrates the stark difference in activity between the two isomers. For instance, in a study assessing the growth of the folate-requiring bacterium Pediococcus cerevisiae, the (6R)-isomer of 5-formyltetrahydrofolate was found to be 600 times less active than the naturally occurring (6S)-isomer.[5] This indicates a profound inability of the bacterial metabolic machinery to utilize the unnatural isomer.

Similarly, the enzyme thymidylate synthase, which catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) – a critical step in DNA synthesis – shows a strong preference for the (6S)-isomer of its cofactor, 5,10-methylenetetrahydrofolate. Purified preparations of (6R)-H4PteGlu were found to be over 1000-fold less effective than the (6S) form in promoting the binding of the inhibitor fluorodeoxyuridylate to Lactobacillus casei thymidylate synthase.[5]

Cellular Transport and Retention

The cellular uptake and retention of folates are also stereospecific. While some studies suggest that the reduced folate carrier system may have some affinity for the unnatural (6R) stereoisomer of 5-methyltetrahydrofolate, the subsequent metabolic steps, such as polyglutamylation, are highly specific for the (6S)-isomer.[6]

Folylpoly-γ-glutamate synthetase (FPGS) is the enzyme responsible for attaching a chain of glutamate residues to intracellular folates.[7] This polyglutamylation is crucial for retaining folates within the cell and for increasing their affinity as substrates for various folate-dependent enzymes.[8] FPGS exhibits a strong preference for the (6S)-isomer of THF and its derivatives.[7] This means that even if the (6R)-isomer enters the cell, it is not efficiently polyglutamylated and is therefore readily effluxed, preventing its accumulation to any significant level.

Quantitative Data on Isomer Activity

While direct comparative kinetic data for all enzymes of one-carbon metabolism with both isomers are not extensively available in the literature, the existing data and qualitative observations overwhelmingly support the biological inactivity of the (6R)-isomer. The following table summarizes the key findings regarding the differential activity of the (6S) and (6R) isomers.

| Biological Process/Enzyme | (6S)-Isomer Activity | (6R)-Isomer Activity | Reference(s) |

| Bacterial Growth Support | High (serves as an essential nutrient for folate-requiring bacteria) | Extremely low (600 times less active than the (6S)-isomer for Pediococcus cerevisiae) | [5] |

| Thymidylate Synthase Cofactor Activity | High (efficiently promotes the binding of inhibitors like fluorodeoxyuridylate) | Extremely low (>1000-fold less effective than the (6S)-isomer for L. casei thymidylate synthase) | [5] |

| Folylpoly-γ-glutamate Synthetase (FPGS) Substrate | Efficiently polyglutamylated, leading to cellular retention and enhanced cofactor activity. | Poor substrate, leading to inefficient polyglutamylation and rapid cellular efflux. | [7] |

| Cellular Transport | Actively transported into cells via folate receptors and reduced folate carriers. | May have some affinity for the reduced folate carrier, but subsequent metabolism is blocked. | [6] |

Experimental Protocols

To aid researchers in the further investigation of the stereospecificity of folate-dependent enzymes, this section outlines the general principles of key experimental protocols.

Dihydrofolate Reductase (DHFR) Activity Assay

This assay measures the activity of DHFR by monitoring the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Principle: The oxidation of NADPH to NADP+ is accompanied by a decrease in absorbance at 340 nm.

Materials:

-

Purified DHFR enzyme

-

Dihydrofolic acid (DHF) solution

-

NADPH solution

-

Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, DHF, and NADPH in a quartz cuvette.

-

Initiate the reaction by adding a known amount of DHFR enzyme.

-

Immediately monitor the decrease in absorbance at 340 nm over time.

-

The rate of the reaction is proportional to the rate of decrease in absorbance.

-

To determine kinetic parameters (Km and Vmax), the assay is performed with varying concentrations of DHF while keeping the NADPH concentration saturating.

Note: While this assay does not directly compare the (6S) and (6R) isomers of THF as substrates (since THF is the product), it is a fundamental assay in folate metabolism research.

Thymidylate Synthase (TS) Activity Assay

This assay measures the activity of TS by quantifying the conversion of dUMP to dTMP.

Principle: The activity of TS can be measured by monitoring the release of tritium from [5-³H]dUMP into the aqueous solvent or by quantifying the formation of dTMP using HPLC. A more recent method utilizes liquid chromatography-mass spectrometry (LC-MS) to directly measure dTMP.[9][10]

Materials:

-

Purified thymidylate synthase enzyme

-

dUMP solution

-

(6S)-5,10-methylenetetrahydrofolate (as the active cofactor)

-

(6R)-5,10-methylenetetrahydrofolate (for comparative studies)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing magnesium chloride and a reducing agent like dithiothreitol)

-

Detection system (scintillation counter for radiolabeled assay, or HPLC/LC-MS system)

Procedure (LC-MS based):

-

Prepare reaction mixtures containing assay buffer, dUMP, and either the (6S) or (6R) isomer of 5,10-methylenetetrahydrofolate.

-

Initiate the reaction by adding the TS enzyme.

-

Incubate the reaction for a defined period at a controlled temperature (e.g., 37°C).

-

Stop the reaction by adding an acid (e.g., perchloric acid) or by heat inactivation.

-

Analyze the reaction mixture by LC-MS to quantify the amount of dTMP produced.

-

Compare the dTMP production in the presence of the (6S) versus the (6R) isomer to determine the stereospecificity of the enzyme.

Analytical Methods for Isomer Separation and Quantification

The accurate analysis of the (6S) and (6R) isomers of THF and its derivatives is crucial for both in vitro and in vivo studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or fluorescence detection is the method of choice for separating and quantifying these diastereomers.

Principle: Chiral stationary phases or derivatization with chiral reagents can be used to resolve the (6S) and (6R) isomers. Stable isotope-labeled internal standards are often employed for accurate quantification by LC-MS/MS.[11][12]

General Procedure:

-

Sample Preparation: Biological samples (e.g., plasma, cell extracts) are treated with antioxidants (e.g., ascorbic acid) to prevent folate degradation. Proteins are precipitated, and the supernatant is collected. For polyglutamated folates, an enzymatic digestion step with γ-glutamyl hydrolase (conjugase) is performed to convert them to their monoglutamate forms.

-

Chromatographic Separation: The extracted folates are injected onto an HPLC column with a mobile phase designed to separate the different folate forms and their diastereomers.

-

Detection and Quantification: The eluting compounds are detected by a mass spectrometer or a fluorescence detector. The concentration of each isomer is determined by comparing its peak area to that of a known amount of an internal standard.

Signaling Pathways and Metabolic Interconnections

The following diagrams, generated using the DOT language for Graphviz, illustrate the central role of this compound in one-carbon metabolism and its relationship with other key metabolic pathways.

References

- 1. Quantification of folate metabolism using transient metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. One-Carbon Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

- 3. Biochemistry, Tetrahydrofolate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Folate Biosynthesis, Reduction, and Polyglutamylation and the Interconversion of Folate Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preparation of (6R)-tetrahydrofolic acid and (6R)-5-formyltetrahydrofolic acid of high stereochemical purity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Further studies stereospecificity at carbon 6 for membrane transport of tetrahydrofolates. Diastereoisomers of 5-methyltetrahydrofolates as competitive inhibitors of transport of methotrexate in L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of (6R)- and (6S)-5,10-dideazatetrahydrofolate oligo-gamma-glutamates: kinetics of multiple glutamate ligations catalyzed by folylpoly-gamma-glutamate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Roles of folylpoly-gamma-glutamate synthetase in therapeutics with tetrahydrofolate antimetabolites: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 10. Novel mass spectrometry-based assay for thymidylate synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. researchgate.net [researchgate.net]

(6S)-Tetrahydrofolic Acid: A Critical Cofactor for Thymidylate Synthase in De Novo dTMP Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(6S)-Tetrahydrofolic acid (THF), in its active form as 5,10-methylenetetrahydrofolate (CH₂H₄folate), is an indispensable cofactor for thymidylate synthase (TS). This enzyme catalyzes the sole de novo pathway for the synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA replication and repair. The intricate interplay between THF and thymidylate synthase presents a pivotal control point in cell proliferation and a validated target for various chemotherapeutic agents. This technical guide provides a comprehensive overview of the role of (6S)-THF as a cofactor for thymidylate synthase, detailing the enzymatic mechanism, quantitative kinetic and binding data, experimental protocols for studying this interaction, and visualizations of the relevant biochemical pathways and experimental workflows.

Introduction: The Central Role of Thymidylate Synthase and Tetrahydrofolate

Thymidylate synthase (TS; EC 2.1.1.45) is a crucial enzyme that facilitates the reductive methylation of 2'-deoxyuridine-5'-monophosphate (dUMP) to 2'-deoxythymidine-5'-monophosphate (dTMP).[1][2] This reaction is unique in folate metabolism as 5,10-methylenetetrahydrofolate (CH₂H₄folate) acts as both a one-carbon donor and a reductant, being oxidized to dihydrofolate (DHF) in the process.[2] The regeneration of the tetrahydrofolate pool from DHF is catalyzed by dihydrofolate reductase (DHFR), another key enzyme in this pathway. Because dTMP is an essential building block for DNA synthesis, the inhibition of thymidylate synthase leads to "thymineless death" of cells, making it a prime target for cancer chemotherapy.[2]

Two distinct classes of thymidylate synthases have been identified: the classical ThyA enzymes found in most organisms, including humans, and the flavin-dependent ThyX enzymes present in several pathogens.[3] This guide will primarily focus on the ThyA class of enzymes and their interaction with the (6S) diastereomer of tetrahydrofolic acid, the biologically active form.

The Enzymatic Mechanism: A Tale of a Ternary Complex

The catalytic mechanism of thymidylate synthase is a complex, multi-step process that involves the formation of a covalent ternary complex between the enzyme, dUMP, and CH₂H₄folate.[4] The reaction proceeds through an ordered sequential mechanism where dUMP binds first, followed by CH₂H₄folate.

The key steps of the catalytic cycle are as follows:

-

Nucleophilic Attack: A conserved cysteine residue in the active site of thymidylate synthase attacks the C6 position of the pyrimidine ring of dUMP, forming a covalent bond.[5]

-

Methylene Transfer: The N5 of the bound CH₂H₄folate attacks the C5 of dUMP, and the methylene bridge is transferred to form a covalent link between the cofactor and the substrate.

-

Hydride Transfer: A hydride ion is transferred from the C6 of the tetrahydrofolate ring to the methylene group now attached to dUMP. This is the reductive step of the reaction.

-

Product Release: The C-S bond between the enzyme and the newly formed dTMP is cleaved, and the products, dTMP and dihydrofolate (DHF), are released from the active site.

This intricate mechanism underscores the critical role of this compound not only as a carrier of the one-carbon unit but also as the reducing agent.

Quantitative Data: Binding Affinity and Kinetic Parameters

The efficiency of the thymidylate synthase reaction is governed by the binding affinities of its substrates and the catalytic turnover rate. The following tables summarize key quantitative data for the interaction of CH₂H₄folate with thymidylate synthase from various sources.

| Parameter | Organism | Value | Method | Reference |

| K_m_ for (6R,S)-CH₂H₄folate | Escherichia coli | 16 µM | Spectrophotometric Assay | |

| Lactobacillus casei | 5.8 µM | Spectrophotometric Assay | ||

| Human | 1-15 µM | Various | ||

| k_cat_ | Escherichia coli | 5.6 s⁻¹ | Pre-steady-state kinetics | |

| Lactobacillus casei | 7.7 s⁻¹ | Steady-state kinetics | ||

| K_d_ for THF | Human | ~1 µM | Isothermal Titration Calorimetry |

Note: The biologically active form is the (6S) isomer of THF. However, many studies use a racemic mixture of (6R,S)-CH₂H₄folate due to its commercial availability. The K_m_ values for the pure (6S) isomer are expected to be lower.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the interaction between this compound and thymidylate synthase.

Spectrophotometric Assay for Thymidylate Synthase Activity

This assay continuously monitors the activity of thymidylate synthase by measuring the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate (DHF) from CH₂H₄folate.[1][6]

Materials:

-

Recombinant or purified thymidylate synthase

-

dUMP solution (10 mM)

-

(6R,S)-5,10-methylenetetrahydrofolate (CH₂H₄folate) solution (1 mM)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 25 mM MgCl₂, 65 mM 2-mercaptoethanol, and 1 mM EDTA.

-

UV-Vis Spectrophotometer with temperature control

Procedure:

-

Prepare the reaction mixture in a quartz cuvette by adding the following components in order:

-

Assay Buffer

-

dUMP solution to a final concentration of 100 µM.

-

Thymidylate synthase to a final concentration of 10-50 nM.

-

-

Incubate the mixture at the desired temperature (e.g., 25 °C or 37 °C) for 5 minutes to allow for temperature equilibration and any initial interactions.

-

Initiate the reaction by adding CH₂H₄folate to a final concentration of 50-100 µM.

-

Immediately start monitoring the change in absorbance at 340 nm over a period of 5-10 minutes.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the molar extinction coefficient of DHF at 340 nm (ε = 6.22 mM⁻¹cm⁻¹).

-

To determine kinetic parameters (K_m_ and k_cat_), vary the concentration of one substrate while keeping the other saturated and fit the data to the Michaelis-Menten equation.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC is a powerful technique to directly measure the thermodynamic parameters of binding, including the dissociation constant (K_d_), enthalpy (ΔH), and stoichiometry (n) of the interaction between tetrahydrofolate and thymidylate synthase.[7][8]

Materials:

-

Purified thymidylate synthase (typically 10-50 µM in the sample cell)

-

This compound solution (typically 10-20 fold higher concentration in the syringe)

-

Dialysis buffer (e.g., 50 mM Phosphate buffer, 150 mM NaCl, pH 7.4)

-

Isothermal Titration Calorimeter

Procedure:

-

Thoroughly dialyze both the thymidylate synthase and the (6S)-THF solution against the same buffer to ensure a perfect match and minimize heats of dilution.

-

Degas both solutions to prevent air bubbles in the calorimeter.

-

Load the thymidylate synthase solution into the sample cell of the ITC instrument.

-

Load the (6S)-THF solution into the injection syringe.

-

Perform a series of small, sequential injections of the THF solution into the sample cell while monitoring the heat change.

-

As a control, perform an identical titration of THF into the buffer alone to determine the heat of dilution.

-

Subtract the heat of dilution from the experimental data.

-

Analyze the resulting binding isotherm by fitting it to an appropriate binding model (e.g., a one-site binding model) to determine the K_d_, ΔH, and n.[9][10]

Visualizations: Pathways and Workflows

Visual representations are crucial for understanding the complex relationships in biochemical pathways and experimental designs. The following diagrams were generated using the Graphviz DOT language.

Caption: The de novo thymidylate synthesis pathway.

Caption: Experimental workflow for a thymidylate synthase inhibition assay.

Conclusion

The role of this compound as a cofactor for thymidylate synthase is a cornerstone of cellular metabolism and a critical area of study for drug development. A thorough understanding of the enzymatic mechanism, the kinetics of the interaction, and the methodologies to study them is essential for researchers in academia and industry. This guide has provided a detailed overview of these aspects, offering a valuable resource for professionals working on an anticancer drug discovery and related fields. The continued exploration of the intricacies of the thymidylate synthase-tetrahydrofolate interaction will undoubtedly pave the way for the development of novel and more effective therapeutic strategies.

References

- 1. Cooperative Inhibition of Human Thymidylate Synthase by Mixtures of Active Site Binding and Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Nuclear Thymidylate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thymidylate synthase structure, function and implication in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. The biosynthesis of thymidylic acid. III. Purification of thymidylate synthetase and its spectrophotometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 8. Isothermal titration calorimetry [cureffi.org]

- 9. zaguan.unizar.es [zaguan.unizar.es]

- 10. tainstruments.com [tainstruments.com]

The Central Role of (6S)-Tetrahydrofolic Acid in DNA Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical mechanism of action of (6S)-tetrahydrofolic acid (THF) in the de novo synthesis of DNA precursors. As the biologically active form of folate, (6S)-THF functions as a pivotal one-carbon donor in the biosynthesis of both purines and thymidylate, the essential building blocks of DNA. Understanding the intricate enzymatic processes orchestrated by THF is fundamental for research in cancer biology, antimicrobial drug development, and nutritional science. This guide provides a detailed overview of the key enzymes, their kinetics, experimental protocols for their study, and a visual representation of the involved metabolic pathways.

The One-Carbon Metabolic Network: An Overview

This compound is the central carrier of one-carbon units in various oxidation states.[1] These one-carbon moieties are crucial for the synthesis of a range of biomolecules, most notably the purine ring and the methyl group of thymidine.[2] The folate cycle is a series of interconnected enzymatic reactions that facilitate the transfer of these one-carbon units. The key enzymes in this pathway that directly contribute to DNA synthesis are Dihydrofolate Reductase (DHFR), Serine Hydroxymethyltransferase (SHMT), and Thymidylate Synthase (TS).

Pathway Visualization:

Caption: Folate Metabolism Pathway for DNA Synthesis.

Key Enzymes and Their Mechanisms of Action

Dihydrofolate Reductase (DHFR)

Function: DHFR is a crucial enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to the biologically active (6S)-tetrahydrofolate (THF), using NADPH as a cofactor.[3] This reaction is essential for regenerating the THF pool required for the synthesis of purines and thymidylate.[4] Inhibition of DHFR disrupts DNA replication, leading to cell death, which makes it a prime target for cancer chemotherapy.[4]

Catalytic Mechanism: The reaction proceeds via a hydride transfer from NADPH to DHF, accompanied by protonation.[3] The flexibility of loops near the active site, particularly the Met20 loop, is important for promoting the release of the product, THF.[3]

Serine Hydroxymethyltransferase (SHMT)

Function: SHMT is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the reversible conversion of L-serine and (6S)-THF to glycine and N5,N10-methylene-THF.[5][6] This reaction is the primary source of one-carbon units for the folate pool.[6]

Catalytic Mechanism: The reaction is thought to proceed via a retro-aldol mechanism.[6] The serine substrate forms an external aldimine with the PLP cofactor. An active site glutamate abstracts the C3-OH proton, leading to the release of formaldehyde, which then reacts with THF to form N5,N10-methylene-THF.[6]

Thymidylate Synthase (TS)

Function: Thymidylate synthase catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), using N5,N10-methylene-THF as the one-carbon donor.[7] This reaction is the sole de novo pathway for dTMP synthesis and is therefore essential for DNA replication.[7]

Catalytic Mechanism: The proposed mechanism involves the formation of a covalent bond between a cysteine nucleophile in the enzyme's active site and the dUMP substrate.[7] N5,N10-methylene-THF then donates a methyl group to the C5 position of the uracil ring, and subsequently, a hydride is transferred from the tetrahydrofolate ring to the new methyl group, forming dTMP and dihydrofolate (DHF).[7]

Quantitative Data: Enzyme Kinetics

The following table summarizes the kinetic parameters for the key human enzymes involved in the (6S)-tetrahydrofolate pathway for DNA synthesis.

| Enzyme | Substrate(s) | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Source(s) |

| Dihydrofolate Reductase (Human) | Dihydrofolate (DHF) | 1.6 ± 0.4 | 1.6 ± 0.1 | 1.0 x 106 | [8] |

| NADPH | < 1 | - | - | [8] | |

| Thymidylate Synthase (Human) | dUMP | See note | See note | - | [9] |

| (6S)-N5,N10-Methylene-THF | See note | See note | - | [9] | |

| Serine Hydroxymethyltransferase 1 (Human, Cytosolic) | L-Serine | 1,100 ± 100 | 25 ± 1 | 2.3 x 104 | [10] |

| (6S)-Tetrahydrofolate | 33 ± 4 | 25 ± 1 | 7.6 x 105 | [10] | |

| Serine Hydroxymethyltransferase 2 (Human, Mitochondrial) | L-Serine | 700 ± 100 | 20 ± 1 | 2.9 x 104 | [10] |

| (6S)-Tetrahydrofolate | 18 ± 3 | 20 ± 1 | 1.1 x 106 | [10] |

Note: The kinetic mechanism of human thymidylate synthase is a sequential, ordered Bi-Bi reaction where dUMP binds first, followed by N5,N10-methylene-THF. Due to the complexity of this mechanism, simple Michaelis-Menten kinetics are not fully descriptive, and detailed kinetic parameters are often reported in the context of the full kinetic model.[9]

Experimental Protocols

Dihydrofolate Reductase (DHFR) Activity Assay (Spectrophotometric)

This protocol is based on the continuous spectrophotometric monitoring of the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Workflow Diagram:

Caption: DHFR Spectrophotometric Assay Workflow.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl and 1 mM EDTA.

-

NADPH Solution: Prepare a fresh 10 mM stock solution in the assay buffer.

-

Dihydrofolate (DHF) Solution: Prepare a fresh 10 mM stock solution in the assay buffer.

-

-

Assay Procedure:

-

In a quartz cuvette, combine the assay buffer, NADPH to a final concentration of 100 µM, and the enzyme sample (e.g., cell lysate or purified DHFR).

-

Incubate the mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding DHF to a final concentration of 100 µM.

-

Immediately begin monitoring the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer with kinetic measurement capabilities.

-

-

Data Analysis:

-

Calculate the rate of NADPH oxidation (ΔA340/min) from the linear portion of the kinetic trace.

-

Use the Beer-Lambert law (A = εcl) to convert the rate of absorbance change to the rate of reaction. The molar extinction coefficient (ε) for NADPH at 340 nm is 6220 M-1cm-1.

-

Serine Hydroxymethyltransferase (SHMT) Activity Assay (Coupled Spectrophotometric)

This assay indirectly measures SHMT activity by coupling the production of N5,N10-methylene-THF to its oxidation by a dehydrogenase, which results in the reduction of NADP+ to NADPH, monitored at 340 nm.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 20 mM potassium phosphate, pH 7.2.

-

Substrate Solution: Prepare a solution containing L-serine (e.g., 10 mM) and (6S)-THF (e.g., 80 µM) in the assay buffer.

-

Coupling Enzyme: A solution of N5,N10-methylenetetrahydrofolate dehydrogenase.

-

NADP+ Solution: Prepare a stock solution of NADP+ in the assay buffer.

-

-

Assay Procedure:

-

In a cuvette, combine the assay buffer, substrate solution, NADP+, and the coupling enzyme.

-

Add the SHMT enzyme sample to initiate the reaction.

-

Monitor the increase in absorbance at 340 nm due to the formation of NADPH.

-

Quantification of Intracellular Folates by LC-MS/MS

This method allows for the sensitive and specific measurement of various folate species within a cell extract.

Workflow Diagram:

Caption: LC-MS/MS Workflow for Cellular Folate Analysis.

Methodology:

-

Sample Preparation:

-

Harvest cells and immediately quench metabolic activity.

-

Extract folates using a cold extraction buffer, typically containing an organic solvent like methanol and antioxidants such as ascorbic acid to prevent folate degradation.

-

-

Derivatization (Optional but Recommended):

-

To stabilize labile folate species, a derivatization step, such as reductive methylation, can be employed. This converts different folate forms into more stable derivatives that can be more accurately quantified.[9]

-

-

LC-MS/MS Analysis:

-

Separate the folate derivatives using liquid chromatography, often with a Hydrophilic Interaction Liquid Chromatography (HILIC) or a C18 reversed-phase column.

-

Detect and quantify the different folate species using tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode.

-

Use stable isotope-labeled internal standards for each folate species to ensure accurate quantification.[9]

-

Conclusion

This compound is indispensable for the de novo synthesis of DNA precursors. The coordinated action of DHFR, SHMT, and TS ensures a steady supply of thymidylate and purines for DNA replication and repair. The central role of this pathway in cell proliferation has made its constituent enzymes major targets for antimicrobial and anticancer therapies. A thorough understanding of the mechanisms and kinetics of these enzymes, facilitated by the experimental approaches outlined in this guide, is essential for the continued development of novel therapeutics that target folate metabolism.

References

- 1. Thymidylate synthase (FAD) - Wikipedia [en.wikipedia.org]

- 2. Characterization of thermostable serine hydroxymethyltransferase for β-hydroxy amino acids synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thymidylate synthase - Wikipedia [en.wikipedia.org]

- 4. Serine hydroxymethyltransferase - Wikipedia [en.wikipedia.org]

- 5. pnas.org [pnas.org]

- 6. Cryo-kinetics Reveal Dynamic Effects on the Chemistry of Human Dihydrofolate Reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bacterial versus human thymidylate synthase: Kinetics and functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Purification and properties of serine hydroxymethyltransferase and C1-tetrahydrofolate synthase from L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

(6S)-Tetrahydrofolic Acid: A Technical Guide to its Natural Sources, Dietary Equivalents, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6S)-Tetrahydrofolic acid (L-THF), the biologically active form of folate (Vitamin B9), is a critical coenzyme in a myriad of metabolic processes, most notably one-carbon metabolism. This pathway is fundamental for the synthesis of nucleotides (purines and thymidylate), the methylation of DNA, RNA, proteins, and lipids, and the metabolism of several amino acids.[1][2][3] An adequate intake of folate is paramount for cellular proliferation, differentiation, and repair. Deficiencies have been linked to serious health implications, including neural tube defects in newborns, megaloblastic anemia, and an increased risk of cardiovascular disease and certain cancers.

This technical guide provides an in-depth overview of the natural dietary sources of this compound, the concept and calculation of Dietary Folate Equivalents (DFE), and detailed methodologies for its quantification in food matrices. The information presented is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and nutritional science.

Natural Sources of this compound

This compound and its derivatives are collectively known as food folates. These naturally occurring forms are predominantly polyglutamated, meaning they have a chain of two to seven glutamate residues attached.[4] In contrast, folic acid, the synthetic, oxidized form used in supplements and food fortification, is a monoglutamate and is more stable.[4]

The primary dietary sources of folates are varied and include:

-

Dark Green Leafy Vegetables: Spinach, kale, collard greens, and romaine lettuce are exceptionally rich in folates.[5][6]

-

Legumes: Lentils, chickpeas, kidney beans, and black-eyed peas are excellent sources of this vitamin.[4][5]

-

Vegetables: Asparagus, broccoli, Brussels sprouts, and beets also contain significant amounts of folates.[5]

-

Fruits: Citrus fruits, avocados, and papayas are good fruit sources of folate.[5]

-

Liver: Beef and chicken liver are among the most concentrated animal sources of folate.[7]

-

Eggs: The yolk of eggs contains a notable amount of folate.[5]

-

Dairy Products: Milk and some cheeses contribute to folate intake, with 5-methyl-tetrahydrofolate being the major vitamer.[8][9]

It is important to note that food composition databases often report "total folate" content, which encompasses all biologically active forms, including (6S)-THF and its derivatives like 5-methyl-THF and 5-formyl-THF. The specific concentration of (6S)-THF can vary depending on the food item and its preparation.

Quantitative Data on Folate Content in Foods

The following table summarizes the total folate content in a selection of foods. It is important to recognize that these values represent the sum of all folate vitamers, with this compound being a significant, but not sole, component. The data is presented in micrograms (µg) per 100 grams (g) of the edible portion.

| Food Category | Food Item | Total Folate (µ g/100g ) | Predominant Folate Vitamers |

| Vegetables | Spinach, raw | 194 | 5-methyl-THF, 10-formyl-THF |

| Asparagus, cooked | 149 | 5-methyl-THF | |

| Broccoli, raw | 63 | 5-methyl-THF | |

| Lentils, cooked | 181 | 5-methyl-THF, THF | |

| Chickpeas, cooked | 172 | 5-methyl-THF | |

| Fruits | Avocado, raw | 81 | 5-methyl-THF |

| Orange, raw | 30 | 5-methyl-THF | |

| Papaya, raw | 37 | 5-methyl-THF | |

| Animal Products | Beef Liver, cooked | 253 | THF, 5-methyl-THF |

| Chicken Liver, cooked | 578 | THF, 5-methyl-THF | |

| Egg, whole, cooked | 44 | 5-methyl-THF | |

| Dairy | Milk, whole | 5-9 | 5-methyl-THF |

| Soft Cheese | 44-62 | 5-formyl-THF, 5-methyl-THF, THF |

Note: The specific distribution of folate vitamers can vary based on the food's origin, processing, and analytical method used.

Dietary Folate Equivalents (DFE)

To account for the differences in bioavailability between naturally occurring food folates and synthetic folic acid, the concept of Dietary Folate Equivalents (DFE) was established. Folic acid from fortified foods and supplements is more readily absorbed than folate from natural food sources.

The calculation for DFE is as follows:

1 µg DFE = 1 µg of food folate 1 µg DFE = 0.6 µg of folic acid from fortified foods or supplements consumed with food 1 µg DFE = 0.5 µg of folic acid from supplements taken on an empty stomach

Therefore, the total DFE can be calculated using the formula:

Total DFE (µg) = µg of food folate + (1.7 x µg of folic acid)

This conversion factor of 1.7 reflects the approximately 70% higher bioavailability of folic acid compared to food folate.

Experimental Protocols for Quantification of this compound

The accurate quantification of this compound and other folate vitamers in food is challenging due to their low concentrations, instability, and the complexity of the food matrix. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS) is the current gold standard for the specific and sensitive determination of different folate forms.

A typical experimental workflow involves the following key steps:

Sample Preparation and Extraction

-

Homogenization: A representative sample of the food is homogenized to ensure uniformity.

-

Extraction: Folates are extracted from the food matrix using a buffer solution, typically at a pH of around 7.8. This buffer often contains antioxidants such as ascorbic acid and 2-mercaptoethanol to protect the labile folates from oxidation.[10][11]

-

Enzymatic Treatment (Tri-enzyme Digestion): To liberate folates from the food matrix and to deconjugate polyglutamated folates to their monoglutamate forms for accurate analysis, a tri-enzyme treatment is commonly employed. This involves the sequential use of:

-

α-amylase: To break down starch.

-

Protease: To digest proteins.

-

Conjugase (γ-glutamyl hydrolase): To cleave the polyglutamate tail. Rat serum or chicken pancreas are common sources of conjugase.[10]

-

-

Purification: The extract is then purified to remove interfering compounds. Solid-phase extraction (SPE) is a widely used technique for this purpose.[10][12]

Analytical Quantification by HPLC-MS/MS

-

Chromatographic Separation: The purified extract is injected into an HPLC system. A C18 reversed-phase column is commonly used to separate the different folate vitamers based on their polarity.[13]

-

Mass Spectrometric Detection: The separated vitamers are then introduced into a tandem mass spectrometer (MS/MS). Electrospray ionization (ESI) is a common ionization technique. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for the quantification of each specific folate vitamer.[13]

-

Quantification: Quantification is typically achieved using a stable isotope dilution assay (SIDA). This involves adding a known amount of a stable isotope-labeled internal standard (e.g., ¹³C-labeled (6S)-THF) to the sample at the beginning of the extraction process. The ratio of the analyte to the internal standard is then used to calculate the concentration of the native folate in the sample, which corrects for any losses during sample preparation and analysis.[13]

Visualization of Key Pathways and Workflows

One-Carbon Metabolism Pathway

The following diagram illustrates the central role of this compound (THF) in the one-carbon metabolism pathway. THF acts as a carrier of one-carbon units (e.g., methyl, methylene, formyl groups) which are essential for various biosynthetic reactions.

References

- 1. researchgate.net [researchgate.net]

- 2. One-carbon metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biomedres.us [biomedres.us]

- 5. quatrefolic.com [quatrefolic.com]

- 6. Folate - Health Professional Fact Sheet [ods.od.nih.gov]

- 7. [The determination of the folic acid content of foods of animal origin using high performance liquid chromatography (HPLC)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Folates and dairy products: a critical update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Naturally occurring folates in selected traditionally prepared foods in Southern India - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An LC-MS Chemical Derivatization Method for the Measurement of Five Different One-carbon States of Cellular Tetrahydrofolate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

(6S)-Tetrahydrofolic Acid: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

(6S)-Tetrahydrofolic acid ((6S)-THF), the biologically active form of folate (Vitamin B9), is a pivotal coenzyme in a multitude of metabolic processes essential for cellular function, including nucleotide synthesis and amino acid metabolism.[1][2][3] A thorough understanding of its chemical structure and stereochemistry is paramount for researchers in drug development and various scientific disciplines. This technical guide provides an in-depth analysis of (6S)-THF, encompassing its structural features, stereoisomerism, and relevant experimental methodologies.

Chemical Structure

This compound is a complex molecule composed of three distinct moieties: a pteridine ring, a para-aminobenzoic acid (pABA) unit, and a polyglutamate tail.[1] The core structure is derived from the reduction of the pteridine ring of folic acid.[4]

-

Pteridine Ring: This bicyclic heterocyclic system is the site of the crucial one-carbon unit transfers. In tetrahydrofolic acid, the pyrazine ring of the pteridine nucleus is fully reduced at positions 5, 6, 7, and 8.[4]

-

Para-aminobenzoic Acid (pABA): This aromatic amine serves as a linker, connecting the pteridine ring via a methylene bridge at the C6 position to the glutamate residue.[1]

-

Glutamate Tail: Attached to the pABA moiety via a peptide bond, the L-glutamic acid residue enhances the binding of the coenzyme to enzymes.[1] In biological systems, additional glutamate residues can be added to form polyglutamated derivatives, which are the predominant intracellular forms of folates.

The systematic IUPAC name for this compound is (2S)-2-[[4-[[(6S)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid.[4]

Caption: Chemical structure of this compound.

Stereochemistry

The reduction of the pteridine ring in folic acid introduces a chiral center at the C6 position, leading to the formation of two diastereomers: (6S)-THF and (6R)-THF.[5] The naturally occurring and biologically active form is the (6S) isomer.[5][6] The L-glutamic acid moiety also possesses a chiral center with an S-configuration.

The stereochemistry at the C6 position is critical for biological activity. The (6S) isomer is significantly more active than the (6R) form. For instance, this compound is 1000-fold more active than the (6R) form in promoting the binding of fluorodeoxyuridylate to thymidylate synthase and 600-fold more active as a growth factor for Pediococcus cerevisiae.[2][6] The unnatural (6R) isomer can even exhibit inhibitory effects on certain enzymatic processes.[5]

Quantitative Data

The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C19H23N7O6 | [4] |

| Molecular Weight | 445.4 g/mol | [4] |

| IUPAC Name | (2S)-2-[[4-[[(6S)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid | [4] |

| CAS Number | 135-16-0 | [4] |

| Absorption Maximum (λmax) | 290 nm | [7] |

| Molar Extinction Coefficient at 290 nm | 24250 ± 1170 M⁻¹cm⁻¹ | [7] |

Experimental Protocols

Several methods exist for the preparation of this compound, including chemical synthesis, chromatographic separation of diastereomers, and enzymatic synthesis.[5][8] The chemoenzymatic approach offers high stereoselectivity and is suitable for large-scale production.[5][9]

Chemoenzymatic Synthesis of this compound

This protocol outlines a general chemoenzymatic process for the production of (6S)-THF.[5][9][10]

Step 1: Reduction of Folic Acid to Dihydrofolic Acid (DHFA)

-

Suspend folic acid (FA) in water.

-

Add a concentrated base (e.g., ammonium hydroxide) to dissolve the solid and adjust the pH to approximately 8.[5]

-

Add a reducing agent (e.g., sodium dithionite) to chemically reduce FA to DHFA.

-

The reaction is typically performed under an inert atmosphere (e.g., nitrogen) and at an elevated temperature (e.g., 60°C).[5]

Step 2: Stereoselective Enzymatic Reduction of DHFA to (6S)-THFA

-

Prepare an aqueous solution containing the synthesized DHFA.

-

Incorporate an NADPH regenerating system, such as glucose and glucose dehydrogenase (GluDH), to continuously supply the NADPH required by DHFR.[5][9]

-

The enzymatic reaction proceeds stereoselectively to yield (6S)-THFA.[5]

Step 3: Isolation and Purification

-

The resulting (6S)-THFA can be isolated through selective crystallization by adjusting the pH of the solution to 4.8-5.3.[11]

-

The precipitated solid, (6S)-5,6,7,8-tetrahydrofolic acid, is then separated and dried.[11]

Caption: Chemoenzymatic synthesis of this compound.

Role in One-Carbon Metabolism

This compound is the central molecule in one-carbon metabolism, acting as a carrier for various one-carbon units (e.g., methyl, formyl, methylene).[1] These one-carbon units are essential for the de novo synthesis of purines and thymidylate, and for the remethylation of homocysteine to methionine. The metabolic activation of dietary folic acid to (6S)-THF is a critical pathway for cellular proliferation and maintenance.

Caption: Role of (6S)-THF in one-carbon metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. glpbio.com [glpbio.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. (6S)-5,6,7,8-tetrahydrofolic acid | C19H23N7O6 | CID 135398650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US9090925B2 - Synthesis of (6S)-5,6,7,8-tetrahydrofolic acid - Google Patents [patents.google.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ous-research.no [ous-research.no]

- 8. Method for the industrial preparation of (6S) folic acid derivatives by chromatographic separation - Patent 0627435 [data.epo.org]

- 9. US20070190596A1 - Synthesis of (6S)-5-methyl-5,6,7,8-tetrahydrofolic acid - Google Patents [patents.google.com]

- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 11. US5489684A - Process for the preparation of (6S)-5,6,7,8-tetrahydrofolic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Enzymatic Conversion of Folic Acid to (6S)-Tetrahydrofolic Acid

For Researchers, Scientists, and Drug Development Professionals

Folic acid, a synthetic form of vitamin B9, is a critical micronutrient for numerous biological processes, including DNA synthesis, repair, and methylation.[1][2] However, folic acid itself is not biologically active.[3] Its conversion to the active form, (6S)-Tetrahydrofolic acid ((6S)-THF), is a vital enzymatic process that underpins cellular function. This guide provides a detailed technical overview of this conversion, including the core enzymatic pathway, quantitative data, experimental protocols, and the significance of this process in research and drug development.

The Core Enzymatic Pathway: A Two-Step Reduction

The transformation of folic acid into its biologically active form, (6S)-tetrahydrofolate (THF), is a two-step reduction process exclusively catalyzed by the enzyme Dihydrofolate Reductase (DHFR).[2][4][5] This process is essential as all biological functions of folate are carried out by THF and its derivatives.[5]

-

Step 1: Folic Acid to Dihydrofolate (DHF) The first step involves the reduction of the pteridine ring of folic acid to form 7,8-dihydrofolate (DHF). This reaction is dependent on the cofactor NADPH (Nicotinamide adenine dinucleotide phosphate), which acts as an electron donor.[5][6]

-

Step 2: Dihydrofolate to Tetrahydrofolate (THF) The same DHFR enzyme then catalyzes the second reduction, converting DHF to 5,6,7,8-tetrahydrofolate (THF).[2][5][7] This step also consumes a molecule of NADPH.[5] The enzymatic reduction is stereoselective, exclusively producing the biologically active (6S) diastereomer of THF.[8]

Following its synthesis, (6S)-THF serves as a precursor for various one-carbon metabolism pathways. It is converted to 5,10-methylenetetrahydrofolate by the enzyme serine hydroxymethyltransferase (SHMT).[5][9] Subsequently, 5,10-methylenetetrahydrofolate can be reduced to 5-methyltetrahydrofolate (5-MTHF), the primary form of folate in blood plasma, by methylenetetrahydrofolate reductase (MTHFR).[2][9][10][11]

Quantitative Data on Folate Conversion

The efficiency of folic acid conversion can be influenced by various factors, including enzyme kinetics and genetic variations. The following tables summarize key quantitative data from relevant studies.

Table 1: Folate Concentrations in Human Samples Following Supplementation

| Parameter | Baseline | After 4-6 Weeks (1mg FA/day) | After 16-20 Weeks (400µg FA/day) | Reference |

| Serum 5-Formyl-THF (nmol/L) | 42.8 (mean) | 222.7 (mean) | 82.9 (mean) | [12] |

| Red Blood Cell Folate (nmol/L) | <340 (in 48% of subjects) | Continuously Increased | Continuously Increased | [12] |

FA: Folic Acid

Table 2: Comparative Increases in Blood Folate Indices After 24 Weeks of Supplementation

| Supplement Group | Dose | Mean Increase in Plasma Folate (nmol/L) | Mean Increase in Red Cell Folate (nmol/L) | Reference |

| [6S]-5-MTHF | 113 µ g/day | 6.9 | 251 | [13] |

| Folic Acid | 100 µ g/day | 9.2 | 275 | [13] |

| Placebo | N/A | - | - | [13] |

Note: The differences in the slopes of increase between the [6S]-5-MTHF and folic acid groups were not statistically significant.[13]

Experimental Protocols